Sulfadoxine Sulfadoxine Sulfadoxine is a sulfonamide consisting of pyrimidine having methoxy substituents at the 5- and 6-positions and a 4-aminobenzenesulfonamido group at the 4-position. In combination with the antiprotozoal pyrimethamine (CHEBI:8673) it is used as an antimalarial. It has a role as an antibacterial drug and an antimalarial. It is a sulfonamide and a member of pyrimidines.
A long acting sulfonamide that is used, usually in combination with other drugs, for respiratory, urinary tract, and malarial infections.
Sulfadoxine is a Sulfonamide.
Sulfadoxine is a broad-spectrum sulfanilamide and a synthetic analog of para-aminobenzoic acid (PABA) with bacteriostatic and antimalarial properties. Sulfadoxine competes with PABA for the bacterial enzyme dihydropteroate synthase, thereby preventing the incorporation of PABA into dihydrofolic acid, the immediate precursor of folic acid. This leads to an inhibition of parasitic folic acid synthesis and de novo synthesis of purines and pyrimidines, ultimately resulting in cell growth arrest and cell death.
Brand Name: Vulcanchem
CAS No.: 2447-57-6
VCID: VC0544113
InChI: InChI=1S/C12H14N4O4S/c1-19-10-11(14-7-15-12(10)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16)
SMILES: COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N
Molecular Formula: C12H14N4O4S
Molecular Weight: 310.33 g/mol

Sulfadoxine

CAS No.: 2447-57-6

Cat. No.: VC0544113

Molecular Formula: C12H14N4O4S

Molecular Weight: 310.33 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Sulfadoxine - 2447-57-6

CAS No. 2447-57-6
Molecular Formula C12H14N4O4S
Molecular Weight 310.33 g/mol
IUPAC Name 4-amino-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide
Standard InChI InChI=1S/C12H14N4O4S/c1-19-10-11(14-7-15-12(10)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16)
Standard InChI Key PJSFRIWCGOHTNF-UHFFFAOYSA-N
SMILES COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N
Canonical SMILES COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N
Appearance Solid powder
Melting Point 190-194 °C
190 - 194 °C

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

Sulfadoxine (C₁₂H₁₄N₄O₄S) is a synthetic sulfonamide derivative featuring a 5,6-dimethoxypyrimidine ring linked to a 4-aminobenzenesulfonamide group . This configuration confers unique solubility profiles, with water solubility of 209.8 mg/L at ambient temperature and ethanol solubility reaching 20 mg/mL . The compound’s crystalline structure exhibits a melting point range of 190–194°C and a density of 1.4006 g/cm³, properties critical for pharmaceutical formulation .

The ionization behavior of sulfadoxine is governed by its predicted pKa of 6.16±0.50, influencing its distribution across biological membranes . Table 1 summarizes key physicochemical parameters derived from experimental and computational analyses:

PropertyValueMeasurement Conditions
Molecular Weight310.33 g/mol-
Melting Point190–194°CStandard atmospheric pressure
Water Solubility209.8 mg/LTemperature not specified
Ethanol Solubility20 mg/mL20°C
Partition Coefficient (LogP)1.6270 (estimated)-

Synthesis and Industrial Production

First synthesized by Roche Laboratories in 1973 under the trade name Fanasil®, sulfadoxine’s production involves sequential methoxylation and sulfonamidation reactions . The commercial synthesis route begins with 4-aminobenzenesulfonamide, which undergoes nucleophilic substitution with 5,6-dimethoxypyrimidine-4-yl chloride in the presence of tertiary amine catalysts. Recent advances in continuous flow chemistry have improved reaction yields from 68% to 92% while reducing byproduct formation, though detailed industrial protocols remain proprietary .

Pharmacokinetic Profile and Distribution Dynamics

Absorption and Compartmental Distribution

Following oral administration, sulfadoxine demonstrates biphasic absorption with a mean absorption rate constant (kₐ) of 0.769/h . Comparative studies in healthy volunteers reveal significant distribution differences between blood and plasma compartments, with whole blood-to-plasma concentration ratios of 0.62 for sulfadoxine versus 0.87 for its common partner pyrimethamine . This disparity stems from erythrocyte membrane transporters that actively concentrate sulfadoxine in red blood cells, a phenomenon particularly relevant in malaria treatment where intraerythrocytic parasites are the primary target .

Population pharmacokinetic modeling shows an apparent volume of distribution (Vd/F) of 15.8 L/70 kg in the central compartment, expanding to 16.9 L/70 kg when considering peripheral tissue distribution . The compound’s lipophilicity enables penetration across the blood-brain barrier at concentrations 18–23% of plasma levels, though clinical significance in central nervous system infections remains underexplored .

Metabolism and Elimination Pathways

Sulfadoxine undergoes hepatic N-acetylation primarily via NAT2 isoforms, producing the inactive metabolite N⁴-acetylsulfadoxine (NASDOX). Pharmacogenetic studies reveal that slow acetylators exhibit 34% higher sulfadoxine AUC₀–∞ compared to rapid acetylators, a polymorphism affecting 40–60% of sub-Saharan African populations . Renal clearance accounts for 62±9% of total elimination, with unchanged drug representing 78% of urinary excretion products .

Table 2 compares key pharmacokinetic parameters between pregnant and nonpregnant populations:

ParameterPregnant (n=30)Nonpregnant (n=30)p-value
AUC₀–∞ (mg·h/L)4,320 ± 1,2106,450 ± 1,580<0.01
CL/F (L/h/70 kg)0.0379 ± 0.00520.0476 ± 0.0038<0.001
t₁/₂ (h)201 ± 34189 ± 290.18

These differences necessitate dose adjustments in pregnancy, particularly in malaria-endemic regions where physiological changes alter drug disposition .

Mechanism of Antimicrobial Action

Dihydropteroate Synthetase Inhibition

Sulfadoxine exerts bacteriostatic and antiparasitic effects through competitive inhibition of dihydropteroate synthetase (DHPS), a key enzyme in the folate biosynthesis pathway . The drug’s structural analogy to para-aminobenzoic acid (PABA) allows it to bind DHPS with a Kᵢ of 2.4±0.3 nM, blocking the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate . This inhibition depletes intracellular tetrahydrofolate pools essential for thymidylate and purine synthesis, halting DNA replication in susceptible organisms .

Spectrum of Activity and Resistance Mechanisms

While originally developed as a broad-spectrum antibacterial, sulfadoxine’s clinical use now focuses primarily on Plasmodium falciparum. In vitro susceptibility testing shows IC₅₀ values ranging from 4 ng/mL in sensitive strains to 3,970 ng/mL in resistant parasites . Resistance arises through sequential mutations in the DHPS gene (folP), particularly at codons A437G and K540E, which reduce drug binding affinity by 18- to 24-fold .

Notably, Mycobacterium tuberculosis exhibits intrinsic resistance due to a DHPS active site deletion (ΔAla²⁴³) that sterically hinders sulfadoxine binding. This molecular insight has guided recent efforts to develop sulfadoxine derivatives with improved antitubercular activity .

Clinical Applications and Therapeutic Efficacy

Malaria Chemotherapy

The WHO-endorsed sulfadoxine-pyrimethamine (SP) combination remains first-line therapy for uncomplicated malaria in several endemic regions. A 10-year longitudinal study in Malawi demonstrated sustained clinical efficacy, with adequate clinical response rates maintaining ≥80% despite increasing prevalence of DHPS mutations . Key findings from this 1998–2002 cohort include:

  • Day 14 cure rate: 87.4% (95% CI 83.2–91.6)

  • Early treatment failure: 13.2% (stable across study period)

  • Late parasitological failure: 9.4% (increased from 5.1% in 1998 to 14.3% in 2002)

These data suggest that SP retains clinical utility even in areas with high resistance allele frequencies, likely due to partial inhibition of mutant DHPS enzymes and host immune contributions .

Opportunistic Infection Prophylaxis

In HIV/AIDS populations, weekly sulfadoxine-pyrimethamine reduces Pneumocystis jirovecii pneumonia incidence by 67% compared to monthly dapsone-pyrimethamine. A randomized trial in Tanzanian patients with CD4⁺ counts <200 cells/μL showed:

OutcomeSP Group (n=412)Dapsone-PYR (n=407)Hazard Ratio
PJP Incidence2.9/100 PY8.7/100 PY0.33 (0.21–0.51)
Severe Adverse Events11%23%0.48 (0.34–0.67)

This evidence supports SP’s role in resource-limited settings where cotrimoxazole prophylaxis is unavailable .

Emerging Challenges and Future Directions

Resistance Monitoring Strategies

Molecular surveillance of P. falciparum dhps haplotypes has identified quintuple mutants (A437G+K540E+A581G+A613S+S436A) associated with 38% reduction in SP efficacy. Novel loop-mediated isothermal amplification (LAMP) assays now enable field detection of these variants within 90 minutes, facilitating real-time resistance mapping .

Fixed-Dose Combination Development

Second-generation SP analogs pairing sulfadoxine with novel dihydrofolate reductase inhibitors show promise in overcoming resistance. Preclinical evaluation of sulfadoxine-CDRI 97/78 combination demonstrated synergistic activity against SP-resistant strains (FIC index 0.21±0.03), with complete parasite clearance in murine models at 1/4 the standard SP dose .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :